molecular formula C8H8O6 B13945513 2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione CAS No. 62267-71-4

2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B13945513
CAS No.: 62267-71-4
M. Wt: 200.14 g/mol
InChI Key: BOEZUCUORQCPJY-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a substituted cyclohexadienedione derivative characterized by hydroxyl (-OH) groups at positions 2 and 5 and methoxy (-OCH₃) groups at positions 3 and 4. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive quinones and polyphenolic natural products. It is commercially available with a purity of ≥95% and is utilized in pharmaceutical research for drug discovery and synthesis . Its reactivity and biological activity are influenced by the electronic effects of the hydroxyl and methoxy substituents, which modulate redox properties and interactions with biological targets.

Properties

CAS No.

62267-71-4

Molecular Formula

C8H8O6

Molecular Weight

200.14 g/mol

IUPAC Name

2,5-dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H8O6/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h9,12H,1-2H3

InChI Key

BOEZUCUORQCPJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)O)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves the following key steps:

  • Starting from 2,5-dihydroxy-1,4-benzoquinone , the hydroxyl groups are protected or methylated to form dimethoxy derivatives.
  • Bromination or other functional group modifications may be performed to facilitate further substitution.
  • The final compound can be isolated by crystallization or chromatographic purification.

Methylation of 2,5-Dihydroxy-1,4-benzoquinone

A common and efficient method to prepare the dimethoxy derivative is the acid-catalyzed methylation of 2,5-dihydroxy-1,4-benzoquinone using methanol in the presence of sulfuric acid.

Procedure:

  • Dissolve 2,5-dihydroxy-1,4-benzoquinone in methanol.
  • Add concentrated sulfuric acid dropwise at room temperature.
  • Stir the reaction mixture for approximately 6 hours.
  • Collect the precipitate by filtration, wash with methanol-water mixture, and dry under vacuum.

Outcome:

  • Yields of around 86% have been reported.
  • The product is a yellow solid with melting point around 245–247°C.
  • Characterization by NMR and IR confirms the formation of 2,5-dimethoxy-1,4-benzoquinone.

Bromination of 2,5-Dimethoxy-1,4-benzoquinone

To prepare brominated derivatives, which are useful intermediates for further functionalization, bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Procedure:

  • Stir a suspension of 2,5-dimethoxy-1,4-benzoquinone in DMF at 60°C.
  • Add NBS portion-wise.
  • Cool to room temperature and stir for 8 hours.
  • Quench with water and extract with ethyl acetate.
  • Purify by flash chromatography.

Outcome:

  • This yields mixtures of mono- and dibrominated products:
    • 3-bromo-2,5-dimethoxy-1,4-benzoquinone (~42% yield)
    • 3,6-dibromo-2,5-dimethoxy-1,4-benzoquinone (~40% yield)
  • Product isolation is simplified by adjusting bromination conditions.

Synthesis of 2,5-Dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

This compound is a key intermediate for derivatives and can be prepared by bromination of 2,5-dimethoxy-1,4-benzoquinone as described above. The brominated quinone is often crystallized from ethyl acetate by slow evaporation to obtain pure crystals.

Amination to Form Bis(arylamino) Derivatives

Using 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone as a precursor, nucleophilic aromatic substitution with aromatic primary amines in ethanol with sodium acetate yields 3,6-bis(arylamino) derivatives.

Procedure:

  • Mix substituted aromatic amines with ethanol and anhydrous sodium acetate.
  • Stir at room temperature for 15 minutes.
  • Add 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone portion-wise.
  • Heat at reflux for 3–5 hours.
  • Monitor reaction by thin-layer chromatography.
  • Cool, filter precipitate, wash with hot water and ethanol, recrystallize from ethanol.

Outcome:

  • Yields typically range from 70% to 85%.
  • The products are characterized by IR, showing characteristic NH and C=O stretches.

Suzuki Coupling for 3-Aryl Derivatives

3-Aryl substituted derivatives of 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione can be synthesized via Suzuki coupling of 3-bromo-2,5-dimethoxy-1,4-benzoquinone with aryl boronic acids.

Procedure:

  • Combine 3-bromo-2,5-dimethoxy-1,4-benzoquinone, aryl boronic acid, potassium carbonate, and palladium catalyst in dioxane.
  • Seal in a microwave vial and irradiate at 120°C for 20 minutes.
  • Cool, filter, dry, and purify by column chromatography.

Alternative:

  • Reflux conditions in toluene can be used if microwave irradiation is ineffective.

Outcome:

  • Yields of 60–75% are typical.
  • Products are isolated as yellow solids and characterized by NMR and melting point.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2,5-Dihydroxy-1,4-benzoquinone Methanol, H2SO4, RT, 6 h 2,5-Dimethoxy-1,4-benzoquinone 86 Acid-catalyzed methylation
2 2,5-Dimethoxy-1,4-benzoquinone NBS, DMF, 60°C, 8 h 3,6-Dibromo-2,5-dimethoxy-1,4-benzoquinone 40 Bromination
3 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone Aromatic amines, EtOH, sodium acetate, reflux 3–5 h 3,6-Bis(arylamino)-derivatives 70–85 Amination
4 3-Bromo-2,5-dimethoxy-1,4-benzoquinone Aryl boronic acid, Pd catalyst, K2CO3, dioxane, microwave 120°C, 20 min 3-Aryl-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione 60–75 Suzuki coupling

Detailed Research Outcomes and Characterization

  • Nuclear Magnetic Resonance (NMR):
    Characteristic signals for methoxy protons appear around 3.7–3.9 ppm. Aromatic protons and quinone protons are observed in the 6.0–7.5 ppm range. Carbonyl carbons resonate near 180 ppm in ^13C NMR.

  • Infrared Spectroscopy (IR):
    Key absorptions include carbonyl stretching near 1650 cm⁻¹, aromatic C=C stretches near 1580 cm⁻¹, and methoxy C–O stretches near 1320 cm⁻¹. Amino derivatives show NH stretching around 3230 cm⁻¹.

  • Melting Points:
    The pure compounds exhibit sharp melting points consistent with literature values, confirming purity and identity.

  • Crystallization: Slow evaporation from ethyl acetate or recrystallization from ethanol is effective for obtaining crystalline material suitable for X-ray diffraction studies.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.

Scientific Research Applications

Use in Coordination Polymers

2,5-Dihydroxy-1,4-benzoquinone (DHBQ) derivatives are used in the creation of coordination polymers (CPs), including metal-organic frameworks (MOFs). These materials have garnered interest as molecular porous materials because of their potential .

Syntheses, Structures, and Properties:

  • Coordination polymers with 2,5-dihydroxy-1,4-benzoquinone and 4,4′-bipyridyl were synthesized using in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (DMBQ) .
  • Depending on the metal ions used, three kinds of CPs were obtained. For M = Mn and Zn, a 1D zigzag chain structure with cis conformation (cis-1D-M) was obtained. For Co, Ni, and Cu compounds, a 2D net structure with trans conformation (trans-2D-M) with a 1D pore was produced. A linear chain structure was also obtained for M = Cu .
  • Magnetic susceptibility (χMT) at 300 K in cis-1D-Mn and trans-2D-Co was evaluated to be 4.421 and 2.950 cm3 K mol–1, respectively, indicating that both compounds are in the high-spin state .
  • According to the N2 adsorption isotherms at 77 K, trans-2D-Ni showed microporosity with the BET surface area of 177 m2 g–1 .

Metal-Organic Frameworks (MOFs)

  • 2,5-Dihydroxy-1,4-benzoquinone (dhbq) is used as a ligand to create electron-conductive MOFs .
  • One such MOF, Fe(dhbq), has shown an electrical conductivity of 5 × 10 –6 S cm –1 .

Use as a Catalyst

2,5-Dihydroxy-1,4-benzoquinone (2,5-DBQ) can be used in catalysis .

  • A novel catalyst was designed and fabricated by encapsulating 2,5-dihydroxy-1,4-benzoquinone (2,5-DBQ) in ECDP-Fe3O4, a composite of Fe3O4 nanoparticles immobilized on a β-cyclodextrin polymer (ECDP) with ethylene diamine tetraacetic acid (EDTA) as cross-linking agent. This integrates heterogeneous and homogenous Fenton reactions .

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its redox properties. The compound can undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities. It acts as a source of reducing equivalents for the regeneration of Fe2+ and H2O2 in certain biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of cyclohexadienedione derivatives are highly dependent on substituent type, position, and chain length. Below is a detailed comparison with key analogs:

Substituent Effects on Bioactivity

Compound Name Substituents Key Biological Activity Source/Application
2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione 2,5-OH; 3,6-OCH₃ Pharmaceutical lead compound (antiproliferative potential inferred) Synthetic/Pharmaceuticals
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V) 5-OH; 2-hexyl Cytotoxic against human tumor cell lines Anticancer research
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) 6-OCH₃; 2-dodecyl Antioxidant, anti-diabetic nephropathy Herbal medicine
2,5-Dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione (Embelin analog) 2,5-OH; 3-undecyl Neuroserpin polymerization inhibition Neurodegenerative research
2,5-Dimethyl-3-hexylcyclohexa-2,5-diene-1,4-dione (XII) 2,5-OCH₃; 3-hexyl Cytotoxic (broad tumor cell line activity) Antiproliferative agents

Key Observations:

  • Hydroxyl vs. Methoxy Groups : Hydroxyl groups enhance redox activity and hydrogen-bonding capacity, making compounds like DMDD effective antioxidants . Methoxy groups, as in the target compound, reduce polarity and may improve metabolic stability .
  • Alkyl Chain Impact : Longer alkyl chains (e.g., dodecyl in DMDD, undecyl in Embelin analogs) increase lipophilicity, enhancing membrane permeability and target binding in hydrophobic pockets . The hexyl chain in compound XII balances lipophilicity and cytotoxicity .

Pharmacological Potential

  • Antiproliferative Activity : Alkyl-substituted derivatives (e.g., compounds V, XII, XIII) exhibit superior cytotoxicity compared to the target compound, likely due to enhanced membrane interaction .
  • Enzyme Inhibition : The target compound’s dimethoxy groups may hinder interactions with α-glucosidase compared to hydroxyl-rich analogs like Embelin derivatives, which show potent inhibition .
  • Antioxidant Capacity: DMDD’s hydroxyl and dodecyl groups synergize to scavenge reactive oxygen species (ROS) in diabetic nephropathy models, an effect less pronounced in methoxy-dominant compounds .

Biological Activity

2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione, also known as a derivative of benzoquinone, has garnered attention for its potential biological activities. This compound's structure includes two hydroxyl groups and two methoxy groups attached to a cyclohexadiene core, which contributes to its reactivity and interaction with biological systems.

  • Molecular Formula : C₈H₈O₆
  • Molecular Weight : 200.146 g/mol
  • Density : 1.53 g/cm³
  • Boiling Point : 411.1 °C at 760 mmHg
  • Flash Point : 171.8 °C

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial in preventing cellular damage and aging.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as tyrosinase, which is involved in melanin production. This inhibition suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation and photoaging .
  • Anti-inflammatory Effects : The compound may also have anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators like NF-κB, thereby reducing inflammation in various tissues .

Case Studies

  • Cosmetic Applications :
    A study investigated the effects of a related compound (MHY498) on UVB-induced melanogenesis and wrinkle formation in hairless mice. The results indicated that the compound inhibited tyrosinase activity and reduced wrinkle formation by modulating collagen synthesis and degradation pathways . Although this study focused on a different but related compound, the findings are relevant for understanding the potential applications of this compound.
  • Cellular Studies :
    In vitro studies have demonstrated that derivatives of this compound can reduce oxidative stress markers in human skin fibroblasts exposed to UV radiation. The reduction in oxidative stress correlates with improved cell viability and reduced apoptosis rates .

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits tyrosinase
Anti-inflammatoryModulates NF-κB signaling
Skin ProtectionReduces UV-induced damage

Q & A

Q. How do crystallographic packing motifs affect the compound’s solid-state reactivity?

  • Methodological Answer : Perform X-ray diffraction on single crystals grown under varying conditions (e.g., solvent evaporation vs. diffusion). Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions. and demonstrate how bromine/methoxy substituents alter π-π stacking and hydrogen-bonding networks, influencing mechanochemical reactivity .

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